molecular formula C19H36O B110142 12Z-Nonadecen-9-one CAS No. 63408-45-7

12Z-Nonadecen-9-one

Cat. No. B110142
CAS RN: 63408-45-7
M. Wt: 280.5 g/mol
InChI Key: LLUGFFSGUQULMF-OWBHPGMISA-N
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Description

“12Z-Nonadecen-9-one” is a chemical compound with the molecular formula C19H36O and a molecular weight of 280.5 g/mol .


Synthesis Analysis

The synthesis of “12Z-Nonadecen-9-one” has been described in several studies . One method involves starting from 1-nitrononance and acrolein, undergoing a series of reactions to yield "12Z-Nonadecen-9-one" . Another method involves the Michael addition of nitroalkanes .

Scientific Research Applications

  • Pheromone Synthesis :12Z-Nonadecen-9-one has been studied for its role in the synthesis of pheromones. It is a key component in the sex pheromone of the peach fruit moth. Researchers have developed simple and convenient methods for synthesizing this compound, highlighting its significance in entomology and pest control research (Yamashita et al., 1988).

  • Aggregation in Nonaqueous Systems :Studies have shown that 12Z-Nonadecen-9-one, along with other unsaturated long-chain fatty alcohols, can form large and polydisperse aggregates in nonaqueous solutions like methanol. This finding is important in the study of amphiphilic molecules and their applications in nonaqueous detergentless microemulsions (Dunn & Bagby, 1995).

  • Terahertz Spectroscopy and Imaging Applications :While not directly studying 12Z-Nonadecen-9-one, research in terahertz (THz) spectroscopy and imaging, which is used to investigate biomolecules like fatty acids, provides indirect insights into the potential applications of this compound in biomedical fields. THz technology is noninvasive and nonionizing, making it suitable for various biomedical applications (Yang et al., 2016).

  • Geometric Deep Learning in Non-Euclidean Data :Research in geometric deep learning, which deals with data having a non-Euclidean underlying structure, could be relevant for analyzing complex molecular structures like 12Z-Nonadecen-9-one. Such tools might be useful in the future for modeling and understanding the behavior of complex organic molecules (Bronstein et al., 2016).

  • Amber Biomolecular Simulation :The Amber biomolecular simulation package, used for studying biological and chemical systems at the atomistic level, can potentially be applied to study molecules like 12Z-Nonadecen-9-one. Such simulations can complement experimental approaches and provide insights into molecular processes (Salomón-Ferrer et al., 2013).

  • Lignanamides in Hyoscyamus niger Seeds :Research on the seeds of Hyoscyamus niger, which contain various lignanamides and nonalkaloidal components, including compounds structurally similar to 12Z-Nonadecen-9-one, can offer insights into the potential medicinal and biological applications of such molecules (Ma et al., 2002).

  • Inactivation of Soybean Lipoxygenase :Studies on the inactivation of soybean lipoxygenase by compounds similar to 12Z-Nonadecen-9-one can provide insights into the biological interactions and potential applications of this compound in enzymology and biochemistry (Rotenberg et al., 1988).

  • NMR Spectroscopic Analysis of Fatty Esters :Nuclear magnetic resonance spectroscopy has been used to analyze fatty esters with structures related to 12Z-Nonadecen-9-one. This research is crucial in understanding the chemical properties and potential applications of such molecules (Lie Ken Jie & Cheng, 1995).

  • Oxidation of Regioisomeric Octadecenoic Acids by Dioxygenases :The study of the oxidation of Z-octadecenoic acids by various dioxygenases, relevant to compounds like 12Z-Nonadecen-9-one, can provide insights into the enzymatic reactions and biological roles of these fatty acids (Oliw et al., 2011).

  • Lipid Peroxidation Markers :12Z-Nonadecen-9-one, being structurally similar to hydroxy octadecadienoic acids, can be considered in studies focusing on lipid peroxidation, an important biochemical process. Such research is critical for understanding oxidative stress and its implications in health and disease (Spiteller & Spiteller, 1997).

properties

IUPAC Name

(Z)-nonadec-12-en-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O/c1-3-5-7-9-11-12-14-16-18-19(20)17-15-13-10-8-6-4-2/h12,14H,3-11,13,15-18H2,1-2H3/b14-12-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLUGFFSGUQULMF-OWBHPGMISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)CCC=CCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCC(=O)CC/C=C\CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

12Z-Nonadecen-9-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AM Twidle - 2021 - researchspace.auckland.ac.nz
Semiochemicals are chemical signals that organisms use to communicate with each other in their environment. This project explored the semiochemicals of two pest fruitworm moths (…
Number of citations: 0 researchspace.auckland.ac.nz
AM Twidle, D Barker, LI Pilkington, B Fedrizzi… - Phytochemistry, 2022 - Elsevier
Heterocrossa rubophaga (raspberry bud moth) feed on a range of Rubus species, including commercial berryfruit crops where they are a pest. This study aimed to characterize the …
Number of citations: 1 www.sciencedirect.com

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